Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate
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Overview
Description
Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate typically involves the condensation of 4-(trifluoromethyl)coumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 4-(trifluoromethyl)coumarin and ethyl bromoacetate.
Reagents: Potassium carbonate.
Solvent: Dimethylformamide.
Conditions: Elevated temperature (typically around 80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is continuously monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different cell lines and organisms.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate can be compared with other chromen derivatives, such as:
4-(trifluoromethyl)coumarin: A precursor in the synthesis of the compound.
7-hydroxy-4-methylcoumarin: Another chromen derivative with different biological activities.
Coumarin-3-carboxylic acid: A structurally related compound with distinct chemical properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O5/c1-2-20-13(19)7-21-8-3-4-9-10(14(15,16)17)6-12(18)22-11(9)5-8/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWIXUGQLIQJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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